REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]([N+:8]([O-:10])=[O:9])[C:6](=O)[CH:5]=[C:4]([CH3:12])[N:3]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:6]1[CH:5]=[C:4]([CH3:12])[N:3]=[C:2]([CH3:1])[C:7]=1[N+:8]([O-:10])=[O:9]
|
Name
|
2,6-dimethyl-3-nitro-4-pyridone
|
Quantity
|
11.23 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC(C1[N+](=O)[O-])=O)C
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 11/2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The excess reagent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in dichloromethane (150 ml)
|
Type
|
ADDITION
|
Details
|
This solution was treated with dilute aqueous sodium bicarbonate until the aqueous layer
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid, (9.8 g, 79%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=NC(=C1)C)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |